molecular formula C17H19NO6S B3645815 Ethyl 2-[4-[(3-methoxyphenyl)sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(3-methoxyphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3645815
M. Wt: 365.4 g/mol
InChI Key: YWPPPUXIOQEQDD-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(3-methoxyphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an ethyl ester group

Safety and Hazards

Sigma-Aldrich provides ethyl (4-{[(3-methoxyphenyl)amino]sulfonyl}phenoxy)acetate as-is and makes no representation or warranty with respect to this product . Therefore, users must assume responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(3-methoxyphenyl)sulfamoyl]phenoxy]acetate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-[(3-methoxyphenyl)sulfamoyl]phenol: This intermediate is synthesized by reacting 3-methoxyaniline with 4-nitrophenol in the presence of a sulfonyl chloride reagent under basic conditions.

    Esterification: The intermediate 4-[(3-methoxyphenyl)sulfamoyl]phenol is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(3-methoxyphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Formation of 2-[4-[(3-hydroxyphenyl)sulfamoyl]phenoxy]acetate.

    Reduction: Formation of Ethyl 2-[4-[(3-aminophenyl)sulfamoyl]phenoxy]acetate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-[4-[(3-methoxyphenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its sulfonamide moiety, which is known for antibacterial and anti-inflammatory properties.

    Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is used in research to understand the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(3-methoxyphenyl)sulfamoyl]phenoxy]acetate involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Ethyl 2-[4-[(3-methoxyphenyl)sulfamoyl]phenoxy]acetate can be compared with other sulfonamide derivatives:

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different pharmacokinetic properties.

    Sulfamethoxazole: Another sulfonamide with a broader spectrum of antibacterial activity.

    Ethyl 2-[4-[(3-hydroxyphenyl)sulfamoyl]phenoxy]acetate: A derivative with a hydroxyl group instead of a methoxy group, which may have different biological activity.

This compound is unique due to its specific structural features, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 2-[4-[(3-methoxyphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-3-23-17(19)12-24-14-7-9-16(10-8-14)25(20,21)18-13-5-4-6-15(11-13)22-2/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPPPUXIOQEQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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